molecular formula C9H15LiO2Si B6198238 lithium 3-(triethylsilyl)prop-2-ynoate CAS No. 2680540-12-7

lithium 3-(triethylsilyl)prop-2-ynoate

Cat. No.: B6198238
CAS No.: 2680540-12-7
M. Wt: 190.2
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Description

Lithium 3-(triethylsilyl)prop-2-ynoate is a chemical compound with the molecular formula C9H17LiO2Si It is a lithium salt of a propargyl carboxylic acid derivative, characterized by the presence of a triethylsilyl group attached to the propargyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 3-(triethylsilyl)prop-2-ynoate typically involves the reaction of 3-(triethylsilyl)prop-2-ynoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction. The general reaction scheme is as follows:

3-(triethylsilyl)prop-2-ynoic acid+LiOHlithium 3-(triethylsilyl)prop-2-ynoate+H2O\text{3-(triethylsilyl)prop-2-ynoic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 3-(triethylsilyl)prop-2-ynoic acid+LiOH→lithium 3-(triethylsilyl)prop-2-ynoate+H2​O

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Lithium 3-(triethylsilyl)prop-2-ynoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The lithium ion can be replaced by other cations in the presence of suitable reagents.

    Addition Reactions: The triple bond in the propargyl moiety can participate in addition reactions with electrophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and metal halides.

    Addition Reactions: Electrophiles such as halogens, hydrogen halides, and other electrophilic species.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various lithium salts, while addition reactions can produce halogenated derivatives or other addition products.

Scientific Research Applications

Lithium 3-(triethylsilyl)prop-2-ynoate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.

    Pharmaceutical Research: It serves as an intermediate in the synthesis of biologically active compounds.

    Catalysis: The compound is explored for its catalytic properties in various chemical reactions.

Mechanism of Action

The mechanism of action of lithium 3-(triethylsilyl)prop-2-ynoate involves its ability to participate in nucleophilic substitution and addition reactions. The lithium ion acts as a nucleophile, attacking electrophilic centers in other molecules. The triethylsilyl group provides steric protection and influences the reactivity of the propargyl moiety. The compound’s reactivity is also affected by the electronic properties of the substituents attached to the propargyl group.

Comparison with Similar Compounds

Similar Compounds

  • Lithium 3-(trimethylsilyl)prop-2-ynoate
  • Lithium 3-(triisopropylsilyl)prop-2-ynoate
  • Lithium 3-(tert-butyldimethylsilyl)prop-2-ynoate

Uniqueness

Lithium 3-(triethylsilyl)prop-2-ynoate is unique due to the presence of the triethylsilyl group, which provides a balance between steric protection and reactivity. This makes it a versatile reagent in organic synthesis, offering different reactivity profiles compared to its analogs with smaller or larger silyl groups.

Properties

CAS No.

2680540-12-7

Molecular Formula

C9H15LiO2Si

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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